molecular formula C8H5ClN2O B1354552 5-chloro-1,8-naphthyridin-2(1H)-one CAS No. 250264-28-9

5-chloro-1,8-naphthyridin-2(1H)-one

Cat. No.: B1354552
CAS No.: 250264-28-9
M. Wt: 180.59 g/mol
InChI Key: DIHDSAINCRHSHA-UHFFFAOYSA-N
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Description

5-chloro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a chlorine atom at the 5th position and a keto group at the 2nd position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with ammonia or amines under high-temperature conditions to form the naphthyridine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction Reactions: Reduction of the keto group can lead to the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Substituted naphthyridines with various functional groups.

    Oxidation Reactions: Naphthyridine N-oxides.

    Reduction Reactions: Hydroxyl derivatives of naphthyridine.

Scientific Research Applications

5-chloro-1,8-naphthyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-1,8-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or modulation of biological pathways. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridin-2(1H)-one: Lacks the chlorine atom at the 5th position.

    5-Bromo-1,8-naphthyridin-2(1H)-one: Contains a bromine atom instead of chlorine at the 5th position.

    5-Methyl-1,8-naphthyridin-2(1H)-one: Contains a methyl group at the 5th position.

Uniqueness

5-chloro-1,8-naphthyridin-2(1H)-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

5-chloro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHDSAINCRHSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NC=CC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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